molecular formula C16H19NO3S2 B2566511 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine CAS No. 2210138-41-1

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine

Cat. No.: B2566511
CAS No.: 2210138-41-1
M. Wt: 337.45
InChI Key: OOUNGAJHCSAULX-UHFFFAOYSA-N
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Description

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

The synthesis of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine involves its interaction with molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The specific pathways involved depend on the compound’s structure and the context in which it is used.

Comparison with Similar Compounds

1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine can be compared with similar compounds, such as other sulfonyl-containing pyrrolidines or thiophene derivatives. Its uniqueness lies in the specific combination of functional groups and the resulting properties. Similar compounds include:

  • 1-((2-Methoxyphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
  • 1-((2-Methylphenyl)sulfonyl)-3-(thiophen-3-yl)pyrrolidine
  • 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3-(furan-3-yl)pyrrolidine

These comparisons highlight the distinct features and potential advantages of this compound in various applications.

Properties

IUPAC Name

1-(2-methoxy-5-methylphenyl)sulfonyl-3-thiophen-3-ylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12-3-4-15(20-2)16(9-12)22(18,19)17-7-5-13(10-17)14-6-8-21-11-14/h3-4,6,8-9,11,13H,5,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOUNGAJHCSAULX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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